Tridolgosir hydrochloride

Descripción general

Descripción

El hidrocloruro de tridolgosir es un alcaloide indolizidínico derivado de la planta Swainsona canescens. Es conocido por su potente inhibición de la alfa-mannosidasa II, una enzima involucrada en el procesamiento de carbohidratos N-ligados en glucoproteínas. Este compuesto exhibe actividades antimetastásicas, antiproliferativas e inmunomoduladoras significativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de tridolgosir implica la extracción del alcaloide indolizidínico de Swainsona canescens. Luego, el compuesto se somete a una serie de reacciones químicas para obtener la sal de clorhidrato. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas, pero generalmente implican técnicas de síntesis orgánica estándar como extracción, purificación y cristalización .

Métodos de producción industrial: La producción industrial del hidrocloruro de tridolgosir probablemente implicaría la extracción a gran escala de la fuente vegetal, seguida de la síntesis química para convertir el alcaloide en su forma de clorhidrato. Este proceso requeriría optimización para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de tridolgosir se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en el compuesto por otro

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del hidrocloruro de tridolgosir .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Treatment :

- Tridolgosir hydrochloride has been investigated for its antitumor properties. In preclinical studies, it has shown promise in slowing tumor growth and enhancing the susceptibility of tumor cells to immune responses by modifying carbohydrate structures on their surfaces .

- A phase II clinical trial involving GD0039 (the hydrochloride salt form) in patients with renal carcinoma yielded discouraging results; however, ongoing research continues to explore its potential in different cancer types and treatment regimens .

- Immunomodulation :

- Drug Development :

Case Study 1: Renal Carcinoma

- Objective : Evaluate the efficacy of this compound in renal carcinoma patients.

- Findings : The phase II trial indicated limited effectiveness; however, it provided valuable insights into patient responses and guided further research into combination therapies that might enhance its efficacy .

Case Study 2: Tumor Growth Inhibition

- Objective : Investigate the impact of this compound on tumor growth in animal models.

- Findings : Studies demonstrated that treatment with Tridolgosir led to a significant reduction in tumor size and altered glycosylation patterns that correlated with reduced metastatic behavior .

Data Tables

| Application Area | Mechanism of Action | Current Status |

|---|---|---|

| Cancer Treatment | Alpha-mannosidase II inhibition | Clinical trials ongoing |

| Immunomodulation | Enhances lymphocyte activation | Preclinical studies |

| Drug Development | Targeting glycosylation pathways | Research phase |

Mecanismo De Acción

El hidrocloruro de tridolgosir ejerce sus efectos inhibiendo competitivamente la alfa-mannosidasa II. Esta enzima procesa carbohidratos N-ligados de glucoproteínas recién sintetizadas que pasan a través del aparato de Golgi hasta la superficie celular. Al inhibir esta enzima, el hidrocloruro de tridolgosir reduce la formación de estructuras de carbohidratos altamente ramificadas que se unen a la lectina-fitohemaglutinina. Esta inhibición da como resultado una disminución de la agresividad tumoral y el potencial metastásico, así como un aumento de la susceptibilidad de las células tumorales al ataque del sistema inmunitario .

Comparación Con Compuestos Similares

El hidrocloruro de tridolgosir pertenece a la clase de los alcaloides indolizidínicos. Compuestos similares incluyen:

Swainsonina: Otro alcaloide indolizidínico con propiedades de inhibición de la alfa-mannosidasa similares.

Castanospermina: Un alcaloide que también inhibe las glucosidasas y tiene actividades biológicas similares.

1-Deoxinojirimicina: Un análogo de la glucosa que inhibe las glucosidasas y se utiliza en aplicaciones de investigación similares

El hidrocloruro de tridolgosir es único en su inhibición específica de la alfa-mannosidasa II y sus potentes actividades antimetastásicas e inmunomoduladoras, lo que lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

Tridolgosir hydrochloride, an indolizidine alkaloid derived from the plant Swainsona canescens, exhibits significant biological activity, primarily through its role as a potent inhibitor of Golgi alpha-mannosidase II (alphaMII). This compound has garnered interest for its potential therapeutic applications, particularly in oncology, due to its antimetastatic, antiproliferative, and immunomodulatory properties.

This compound functions by competitively inhibiting alphaMII, which is crucial for processing N-linked carbohydrates of glycoproteins within the Golgi apparatus. This inhibition leads to the production of hybrid-type carbohydrates on the cell surface, which can enhance immune responses and reduce tumor aggressiveness. The altered glycosylation patterns associated with this compound have been linked to decreased metastatic potential in various cancers.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Effects : Inhibition of tumor growth and metastasis in various cancer models.

- Immunomodulation : Enhancement of lymphocyte activation and immune response.

- Glycosylation Alteration : Induction of hybrid-type glycans affecting cellular interactions.

In Vitro Studies

Tridolgosir has demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, studies show that it can inhibit C6 glioma cells with an IC50 value of approximately 0.05 µg/mL within 24 hours .

In Vivo Studies

In animal models, Tridolgosir has been shown to:

- Reduce tumor growth in immunodeficient mice with sarcoma.

- Prevent lung metastasis in melanoma models while restoring immune function .

Clinical Trials

Clinical investigations into this compound have yielded mixed results:

- A Phase I trial indicated some efficacy, with one patient experiencing significant tumor remission .

- A Phase II trial involving patients with advanced renal cell carcinoma showed no substantial anti-tumor activity despite initial promise .

Summary of Clinical Data

| Study Type | Patient Population | Key Findings |

|---|---|---|

| Phase I | 16 patients | Some tumor remissions; dose-dependent inhibition of alphaMII |

| Phase II | 17 patients | No significant anti-tumor activity observed |

Safety and Adverse Effects

Common adverse effects reported during clinical trials include fatigue, nausea, and elevated liver enzymes (AST). These effects were generally mild but highlight the need for careful monitoring during treatment .

Case Studies

- Case Study 1 : A patient with head and neck cancer showed over 50% tumor reduction after treatment with this compound, indicating potential for specific cancer types.

- Case Study 2 : In a cohort study involving patients with metastatic renal cell carcinoma, no significant improvement was noted, suggesting variability in response based on cancer type or genetic factors .

Propiedades

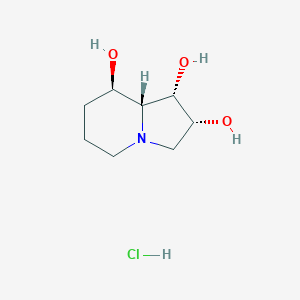

IUPAC Name |

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRVFCZWYJVKCV-XNJRRJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175722 | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214462-68-7 | |

| Record name | Tridolgosir hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214462687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDOLGOSIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KR51ES9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.